2-[4-(bromomethyl)phenoxy]-1,4-difluorobenzene
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Overview
Description
2-[4-(bromomethyl)phenoxy]-1,4-difluorobenzene is an organic compound with the molecular formula C13H9BrF2O It is characterized by the presence of a bromomethyl group attached to a phenoxy ring, which is further substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(bromomethyl)phenoxy]-1,4-difluorobenzene typically involves the bromination of a precursor compound. One common method involves the reaction of 4-(bromomethyl)phenol with 1,4-difluorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(bromomethyl)phenoxy]-1,4-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromomethyl group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate can introduce carboxyl or hydroxyl groups .
Scientific Research Applications
2-[4-(bromomethyl)phenoxy]-1,4-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(bromomethyl)phenoxy]-1,4-difluorobenzene involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-methylpropiophenone: Similar in structure but lacks the phenoxy and difluorobenzene groups.
4-[4-(bromomethyl)phenoxy]-1,2-difluorobenzene: Similar but differs in the position of the fluorine atoms.
Uniqueness
2-[4-(bromomethyl)phenoxy]-1,4-difluorobenzene is unique due to the combination of the bromomethyl group with the phenoxy and difluorobenzene moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
1048358-79-7 |
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Molecular Formula |
C13H9BrF2O |
Molecular Weight |
299.1 |
Purity |
95 |
Origin of Product |
United States |
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